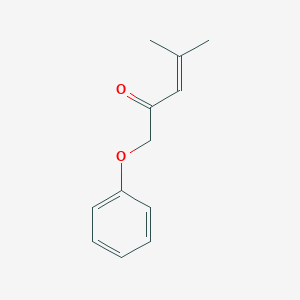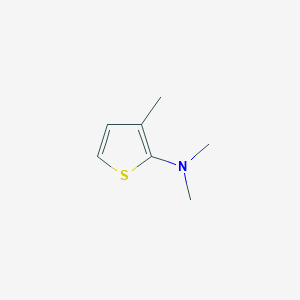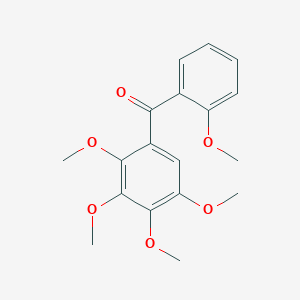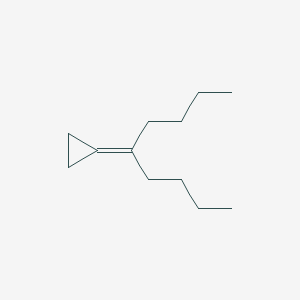
4-Methyl-1-phenoxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenoxypent-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by a phenoxy group attached to a pentenone chain, which includes a methyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenoxypent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the pentenone, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-phenoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenoxypent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various proteins or enzymes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which 4-Methyl-1-phenoxypent-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity or altering their function. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the carbonyl group may participate in nucleophilic attacks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-3-en-2-one: Lacks the phenoxy group, making it less versatile in aromatic substitution reactions.
Phenylacetone: Contains a phenyl group instead of a phenoxy group, leading to different reactivity patterns.
4-Phenoxypent-3-en-2-one: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-1-phenoxypent-3-en-2-one stands out due to the presence of both a phenoxy group and a methyl group, which confer unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various research fields highlight its significance.
Eigenschaften
| 113866-37-8 | |
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-methyl-1-phenoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-11(13)9-14-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
FATIKYVBRMQDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)COC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)

![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/no-structure.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

